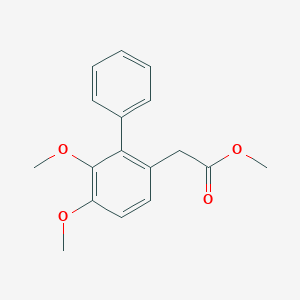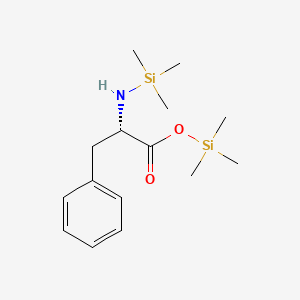
tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate
説明
This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . It is also related to valine and its derivatives, which are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40% overall yield) from N, N-dibenzyl-2-benzyloxyacetamide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H20N2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .科学的研究の応用
Environmental Fate and Remediation
The research on tert-butyl N-(1-carbamoyl-2-methylpropyl)carbamate largely focuses on its environmental impact, particularly concerning its presence in groundwater and the atmosphere due to its widespread use as a gasoline additive. This compound, more commonly discussed in the context of its relative, methyl tert-butyl ether (MTBE), shows high solubility in water, leading to significant environmental persistence and challenges in remediation efforts. Studies have investigated the thermophysical properties of ethers like MTBE in mixtures, highlighting the critical need for understanding their behavior to address pollution and remediation effectively (Marsh et al., 1999).
Bioremediation has emerged as a promising approach for mitigating the environmental impact of such compounds. Research demonstrates that certain microbial communities can degrade MTBE, potentially leading to methods for cleaning contaminated water and soil. For example, the biodegradation pathway of MTBE involves key intermediates like tert-butyl alcohol (TBA) and has been observed under both aerobic and anaerobic conditions, indicating the adaptability and potential of bioremediation strategies (Fiorenza & Rifai, 2003).
Analytical and Catalytic Applications
On the analytical and catalytic front, the study of MTBE and its derivatives, including this compound, extends to their roles in synthetic applications and as subjects of chemical study. Investigations into the catalytic formation of MTBE have explored the use of heteropoly acids and other catalysts, offering insights into the mechanisms of ether synthesis and the potential for more environmentally benign processes (Bielański et al., 2003). Such studies not only provide a pathway for synthesizing these compounds more efficiently but also contribute to the broader understanding of catalytic processes that could minimize environmental impacts.
Toxicology and Environmental Health
The toxicological profile and environmental health concerns associated with MTBE and its derivatives are also areas of significant research interest. Despite its widespread use, MTBE has been identified as a potential health hazard, necessitating comprehensive studies to understand its effects fully. Research has focused on its behavior in groundwater and the atmosphere, its potential for human exposure, and the associated risks. For instance, studies have detailed the biodegradation and fate of MTBE in environmental settings, underscoring the need for effective remediation technologies and the challenges posed by its persistence and mobility (Rong & Tong, 2005).
特性
IUPAC Name |
tert-butyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


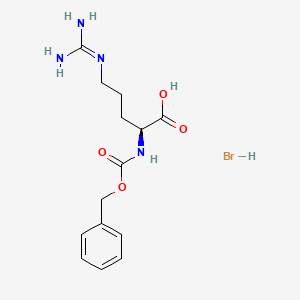
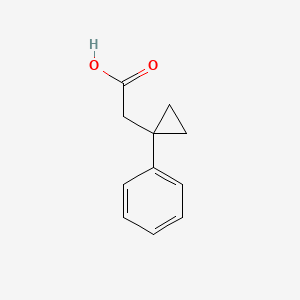
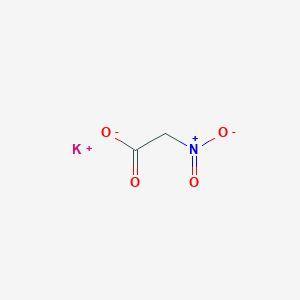

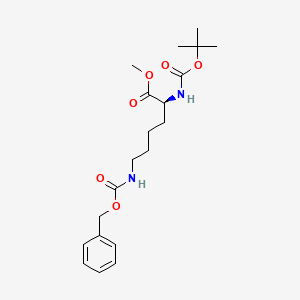
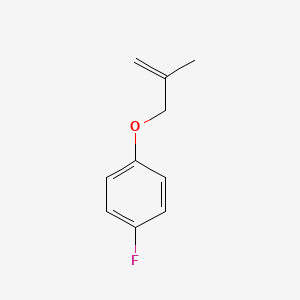

![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)
